2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific community.
Synthesis Analysis
This involves detailing the methods and procedures used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties such as melting point, boiling point, solubility, and chemical properties such as reactivity and stability.Scientific Research Applications
Metabolic Studies
A study explored the metabolism of KR-31831, a compound structurally related to the queried chemical, demonstrating its in vitro and in vivo metabolism in rats using LC-MS and LC-MS/MS analysis. This study is crucial for understanding the metabolic pathways and potential applications of similar compounds in pharmacology and toxicology (Kim et al., 2005).
Structural Analysis and Synthesis
A research on the synthesis and X-ray characterization of new chromen-4-one hybrids revealed insights into their structure and noncovalent interactions, important for designing compounds with specific properties (Madni et al., 2020). Another study focused on synthesizing and characterizing various chromone derivatives, contributing to the field of organic chemistry and pharmacology (Luo et al., 2020).
Anticancer and Anti-Inflammatory Properties
Research has been conducted on the synthesis of novel pyrazole derivatives using a compound structurally similar to the queried chemical. These derivatives have shown promising anticancer and anti-inflammatory activities, indicating potential therapeutic applications (Bandgar et al., 2010).
Catalysis and Pharmaceutical Applications
Studies on the catalyst-free synthesis of chromen-4-one derivatives highlight the development of environmentally friendly and efficient synthetic methods, crucial for pharmaceutical applications (Brahmachari & Nurjamal, 2017). The use of polystyrene-supported catalysts for synthesizing Warfarin analogues demonstrates the importance of these compounds in medicinal chemistry (Alonzi et al., 2014).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, handling precautions, and disposal methods.
Future Directions
This involves discussing potential future research directions, applications, and improvements to the synthesis method.
properties
IUPAC Name |
2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO5/c1-23-7-6-12(14(23)10-24)19-15(25)8-16(26)20-17(27)9-18(28-21(19)20)11-4-2-3-5-13(11)22/h2-5,8-9,12,14,24-26H,6-7,10H2,1H3/t12-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUYMIVVAYRECT-OCCSQVGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]([C@@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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